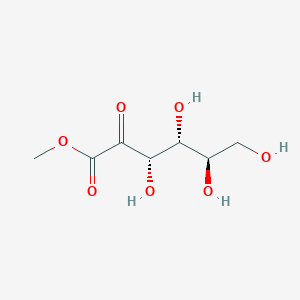
2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide is a chemical compound with the molecular formula C13H30I2N2O2 and a molecular weight of 500.1984 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide involves several steps. The synthetic route typically includes the reaction of trimethylamine with ethylene oxide to form 2-trimethylammonioethyl alcohol. This intermediate is then reacted with 3-(diethylmethylammonio)propionic acid to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Analyse Chemischer Reaktionen
2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the iodide ions can be replaced by other nucleophiles such as chloride or bromide ions
Wissenschaftliche Forschungsanwendungen
2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Wirkmechanismus
The mechanism of action of 2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide involves its ability to bind to nucleic acids. The compound intercalates between the bases of DNA and RNA, which allows it to be used as a fluorescent stain for identifying dead or damaged cells. This binding disrupts the normal function of the nucleic acids, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide can be compared with similar compounds such as propidium iodide and ethidium bromide:
Propidium Iodide: Similar to this compound, propidium iodide is used as a fluorescent stain for identifying dead cells. .
Ethidium Bromide: Ethidium bromide is another nucleic acid stain used in molecular biology. It intercalates between DNA bases and is used for visualizing DNA in gel electrophoresis. .
These comparisons highlight the unique applications and properties of this compound in scientific research.
Eigenschaften
CAS-Nummer |
37637-72-2 |
|---|---|
Molekularformel |
C13H30I2N2O2 |
Molekulargewicht |
500.20 g/mol |
IUPAC-Name |
diethyl-methyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C13H30N2O2.2HI/c1-7-15(6,8-2)10-9-13(16)17-12-11-14(3,4)5;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
MTYZOLJPVGVHRL-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](C)(CC)CCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride](/img/structure/B13735496.png)
![ethyl (Z)-3-(2,6-dichloropyridin-3-yl)-3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]prop-2-enoate](/img/structure/B13735501.png)

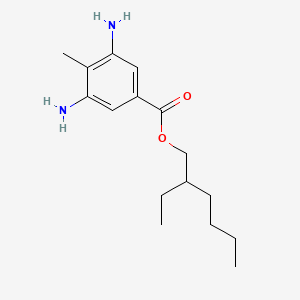
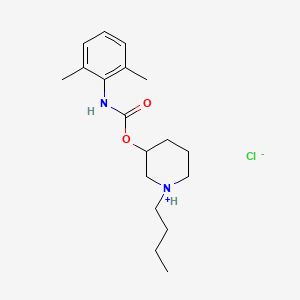
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)
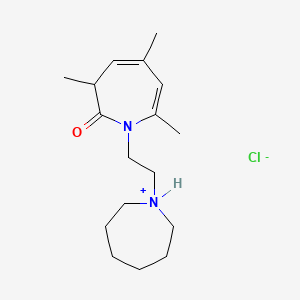
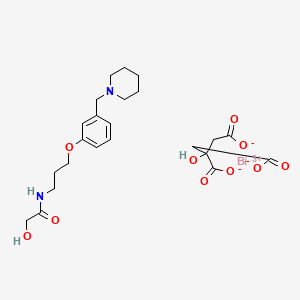

![2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13735552.png)
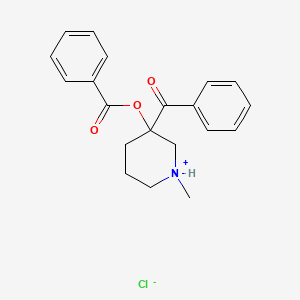
![[(Z)-1-(2-fluorophenyl)ethylideneamino]urea](/img/structure/B13735563.png)
![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)
